Peramivir

Descripción general

Descripción

Peramivir is an antiviral agent used to treat acute uncomplicated influenza in patients aged 2 years and older who have been symptomatic for no more than two days . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses .

Synthesis Analysis

This compound analogues were synthesized via a new and versatile method starting from a stereoselective 1,3-dipolar cycloaddition reaction between the nitrile oxide derived from 2-ethylbutanal and the commercially available and inexpensive cyclopentadiene and 1,3-cyclohexadiene . An improved and convenient synthetic route for the synthesis of this compound has been developed with a total 34% yield .

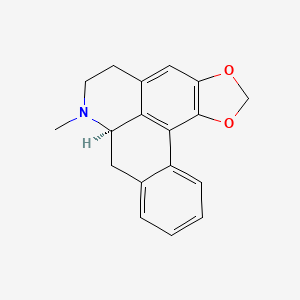

Molecular Structure Analysis

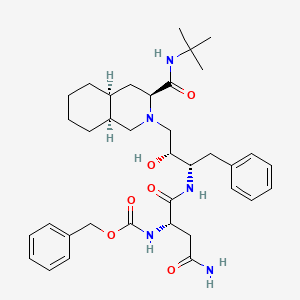

The chemical structure of this compound allows it to bind to the influenza neuraminidase with much higher affinity than oseltamivir .

Chemical Reactions Analysis

This compound was found to be stable under peroxide and photolysis conditions but not stable or degradable when exposed to the acid, base, and thermal stress conditions .

Aplicaciones Científicas De Investigación

Tratamiento de la Influenza

Peramivir se utiliza principalmente como un agente antiviral para tratar la influenza A y B. Inhibe la enzima neuraminidasa, que es esencial para la replicación y propagación del virus de la influenza. Los estudios clínicos han apoyado su eficacia en la reducción de los síntomas y la duración de la gripe .

Diseño de Inhibidores para Enzimas Relacionadas

Debido a su potente inhibición de la neuraminidasa de la influenza, la estructura de this compound puede servir como un compuesto líder para diseñar inhibidores contra neuraminidasas virales, mamíferas o bacterianas relacionadas .

Preparación para una Pandemia

El desarrollo de this compound ha sido apoyado por el Departamento de Salud y Servicios Humanos de los Estados Unidos como parte del esfuerzo del gobierno para prepararse para una pandemia de gripe, destacando su importancia en la preparación para emergencias de salud pública .

Estudios Comparativos de Eficacia

This compound se ha comparado con otros inhibidores de la neuraminidasa (NAI) en metaanálisis para evaluar su eficacia y seguridad, a menudo mostrando resultados superiores en la reducción de la duración de los síntomas de la gripe .

Investigación sobre la Estabilidad de los Medicamentos

La investigación sobre la estabilidad de this compound en diversas condiciones (peróxido, fotólisis, ácido, base, estrés térmico) contribuye a comprender su vida útil y las condiciones óptimas de almacenamiento .

Análisis de la Flexibilidad Conformacional

Los estudios han analizado la flexibilidad conformacional de this compound, que podría afectar su eficacia como agente antiviral e influir en el diseño de futuros inhibidores utilizando su andamiaje de ciclopentano .

Mecanismo De Acción

Target of Action

Peramivir is an antiviral agent developed to treat influenza A/B . The primary target of this compound is the neuraminidase enzyme of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

This compound acts as a neuraminidase inhibitor . It works by binding to the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of the infected cell . This inhibition prevents new viruses from emerging from infected cells .

Biochemical Pathways

The inhibition of neuraminidase disrupts the life cycle of the influenza virus, preventing the release of new viral particles and thus limiting the spread of the virus within the host . This action can help to alleviate the symptoms of influenza and shorten the duration of the illness.

Pharmacokinetics

This compound is administered intravenously, which results in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . The primary route of excretion for this compound is through the kidneys .

Result of Action

The molecular effect of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of new virus particles from infected cells . On a cellular level, this results in a reduction of viral load within the host. Clinically, this leads to the alleviation of influenza symptoms and a reduction in the duration of the illness .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the prevalence of different strains of influenza in a given season may impact the effectiveness of this compound, as different strains may have varying levels of susceptibility to neuraminidase inhibitors . Additionally, the patient’s health status and immune response can also influence the drug’s efficacy .

Direcciones Futuras

Although peramivir shows efficacy for the treatment of seasonal and pH1N1 influenza, it has not received US FDA approval. This compound is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza. This compound might be a beneficial alternative antiviral treatment for many patients, including those unable to receive inhaled or oral neuraminidase inhibitors, or those requiring nonintravenous drug delivery .

Análisis Bioquímico

Biochemical Properties

Peramivir plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues from glycoproteins, which is essential for the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound prevents the spread of the virus within the host . The interaction between this compound and neuraminidase is highly specific, with this compound acting as a transition-state analogue inhibitor, binding to the active site of the enzyme and blocking its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits the release of new viral particles, thereby reducing the spread of the virus. This inhibition leads to a decrease in viral load and alleviation of influenza symptoms . Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, in macrophages, which can help mitigate the cytokine storm associated with severe influenza and other viral infections . This reduction in cytokine production is partly mediated by the inhibition of NF-κB activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the influenza virus neuraminidase enzyme. This compound acts as a transition-state analogue inhibitor, mimicking the natural substrate of the enzyme and preventing its catalytic activity . This binding inhibits the cleavage of sialic acid residues from glycoproteins, thereby blocking the release of new viral particles from infected cells . Additionally, this compound’s inhibition of neuraminidase activity leads to a reduction in viral replication and spread within the host .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and retains its antiviral activity over extended periods when stored under appropriate conditions . In in vitro studies, this compound has been shown to significantly reduce viral load and alleviate influenza symptoms within a few days of administration . Long-term studies in animal models have demonstrated that this compound can effectively reduce viral replication and improve survival rates in infected animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in viral load and improved clinical outcomes . At very high doses, this compound can cause adverse effects, such as gastrointestinal disorders and decreased neutrophil counts . These adverse effects are generally mild to moderate and self-limiting .

Metabolic Pathways

This compound does not undergo significant metabolism in humans, with renal clearance of unchanged drug accounting for approximately 90% of total clearance . This high renal clearance rate indicates that this compound is primarily excreted unchanged in the urine. The elimination half-life of this compound is approximately 20 hours in healthy volunteers .

Transport and Distribution

This compound is administered intravenously, which allows for rapid distribution throughout the body. It is transported in the bloodstream and distributed to various tissues, including the respiratory tract, where it exerts its antiviral effects . This compound does not undergo significant metabolism, and its distribution is primarily influenced by renal clearance .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of infected cells, where it interacts with the influenza virus neuraminidase enzyme . This interaction occurs at the cell membrane, where neuraminidase is located. This compound’s binding to neuraminidase inhibits the enzyme’s activity and prevents the release of new viral particles from the cell .

Propiedades

| { "Design of the Synthesis Pathway": "Peramivir can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride", "N-acetylneuraminic acid", "triethylamine", "sodium borohydride", "sodium hydroxide", "3,4-dihydroxybenzaldehyde", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide using NaN3 and DMF", "Step 2: Conversion of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl azide to 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl amine using triethylamine and NH4Cl", "Step 3: Conversion of N-acetylneuraminic acid to N-acetylneuraminic acid methyl ester using methanol and HCl", "Step 4: Reduction of N-acetylneuraminic acid methyl ester using sodium borohydride and acetic acid to yield N-acetylneuraminic acid methyl ester 4-oxime", "Step 5: Conversion of N-acetylneuraminic acid methyl ester 4-oxime to 2-(acetylamino)-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-erythro-pentonic acid using NaOH and acetic anhydride", "Step 6: Conversion of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol using NaBH4", "Step 7: Conversion of 3,4-dihydroxybenzyl alcohol to 3,4-dihydroxybenzyl alcohol 3-O-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]-1-propyl ether using 2-(acetylamino)-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-erythro-pentonic acid and HCl", "Step 8: Conversion of 3,4-dihydroxybenzyl alcohol 3-O-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]-1-propyl ether to Peramivir using NaOH and ethanol" ] } | |

| Peramivir is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells. | |

Número CAS |

330600-85-6 |

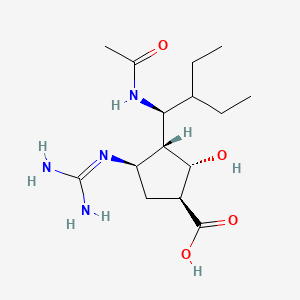

Fórmula molecular |

C15H28N4O4 |

Peso molecular |

328.41 g/mol |

Nombre IUPAC |

(1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1 |

Clave InChI |

XRQDFNLINLXZLB-GKWMMFDUSA-N |

SMILES isomérico |

CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |

SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

SMILES canónico |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Apariencia |

Solid powder |

Otros números CAS |

330600-85-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)